3-Fluoro-1,2-dihydroacenaphthylene
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Overview
Description
3-Fluoro-1,2-dihydroacenaphthylene is a fluorinated derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the presence of a fluorine atom at the third position of the acenaphthene structure. It is a colorless solid that is primarily used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1,2-dihydroacenaphthylene typically involves the fluorination of acenaphthene. One common method is the electrophilic aromatic substitution reaction, where acenaphthene is treated with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst. The reaction is usually carried out under mild conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluoro-substituted acenaphthenequinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydrofluoro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products:
Oxidation: Fluoro-substituted acenaphthenequinone derivatives.
Reduction: Hydrofluoro derivatives of acenaphthene.
Substitution: Various fluoro-substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-1,2-dihydroacenaphthylene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-1,2-dihydroacenaphthylene involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
5-Fluoro-1,2-dihydroacenaphthylene: Another fluorinated derivative with the fluorine atom at a different position.
Acenaphthene: The parent compound without the fluorine substitution.
Acenaphthylene: A related PAH with a different structure.
Uniqueness: 3-Fluoro-1,2-dihydroacenaphthylene is unique due to the specific position of the fluorine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
3798-80-9 |
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Molecular Formula |
C12H9F |
Molecular Weight |
172.20 g/mol |
IUPAC Name |
3-fluoro-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H9F/c13-11-7-5-9-3-1-2-8-4-6-10(11)12(8)9/h1-3,5,7H,4,6H2 |
InChI Key |
YADIQSZFKRFQPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC3=C2C1=CC=C3)F |
Origin of Product |
United States |
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